Arterolane

Descripción general

Descripción

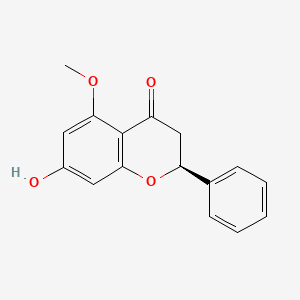

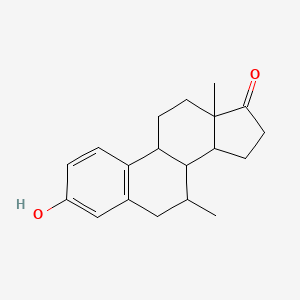

OZ-277, también conocido como arterolane, es un compuesto sintético de 1,2,4-trioxolano desarrollado como un agente antimalárico. Fue diseñado para combatir la malaria, particularmente las cepas resistentes a los tratamientos tradicionales. El compuesto fue avanzado a estudios clínicos en 2004 debido a su alta potencia y biodisponibilidad oral .

Aplicaciones Científicas De Investigación

OZ-277 ha sido estudiado ampliamente por sus propiedades antimaláricas. Ha mostrado alta eficacia contra Plasmodium falciparum, el parásito responsable de la forma más grave de malaria . Además, la investigación ha explorado su posible uso en terapias combinadas para mejorar la eficacia del tratamiento y reducir el desarrollo de resistencia .

Mecanismo De Acción

La acción antimalárica de OZ-277 implica la generación de especies reactivas de oxígeno (ROS) tras la activación por iones de hierro dentro del parásito. Estas ROS causan daño oxidativo a los componentes celulares del parásito, lo que lleva a su muerte . El compuesto se dirige específicamente a la ATPasa de Ca2+ del retículo sarco/endoplásmico (SERCA) de Plasmodium falciparum, interrumpiendo la homeostasis del calcio y los procesos celulares esenciales .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Arterolane plays a crucial role in biochemical reactions by targeting the haemoglobin digestion pathway in Plasmodium falciparum. It interacts with haemoglobin-digesting proteases, leading to the accumulation of haemoglobin-derived peptides and subsequent alterations in lipid and nucleotide metabolism . The compound’s interaction with these proteases disrupts the parasite’s ability to obtain essential amino acids from haemoglobin, ultimately leading to its death .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In Plasmodium falciparum-infected red blood cells, this compound causes rapid depletion of short haemoglobin-derived peptides and accumulation of longer peptides . This disruption in haemoglobin digestion affects the parasite’s cellular metabolism and gene expression, leading to its death. Additionally, this compound has been shown to influence cell signaling pathways and stress responses in the parasite, further contributing to its antimalarial activity .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with haemoglobin-digesting proteases in Plasmodium falciparum. By binding to these proteases, this compound inhibits their activity, leading to the accumulation of haemoglobin-derived peptides . This disruption in haemoglobin digestion impairs the parasite’s ability to obtain essential amino acids, ultimately causing its death. Additionally, this compound induces oxidative stress in the parasite, further contributing to its antimalarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on Plasmodium falciparum change over time. Initially, this compound causes a rapid depletion of short haemoglobin-derived peptides, followed by alterations in lipid and nucleotide metabolism . Over time, the parasite’s stress response mechanisms are activated, leading to changes in protein turnover and gene expression . This compound’s stability and degradation in laboratory settings have been studied, showing that it remains effective over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in faster parasite clearance and higher efficacy . At very high doses, this compound can cause toxic effects, including oxidative stress and damage to host cells . It is essential to determine the optimal dosage to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways within Plasmodium falciparum. It interacts with haemoglobin-digesting proteases, leading to the accumulation of haemoglobin-derived peptides . Additionally, this compound affects lipid and nucleotide metabolism, causing alterations in metabolite levels and metabolic flux . These disruptions in metabolic pathways contribute to the compound’s antimalarial activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to the parasite’s digestive vacuole, where it exerts its effects on haemoglobin digestion . This compound’s distribution within the parasite is crucial for its antimalarial activity.

Subcellular Localization

This compound’s subcellular localization is primarily within the digestive vacuole of Plasmodium falciparum . This localization is essential for its activity, as it allows the compound to interact with haemoglobin-digesting proteases and disrupt the parasite’s ability to obtain essential amino acids . Additionally, this compound’s localization to the digestive vacuole may be influenced by specific targeting signals and post-translational modifications .

Métodos De Preparación

La síntesis de OZ-277 implica la preparación de 2-metil-1,2-diaminopropano, que es un intermedio clave. El proceso incluye la ciclización reductiva de 1,1-cianoanilida seguida de la hidrólisis del derivado de imidazol resultante . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, asegurando la estabilidad y la eficacia del compuesto.

Análisis De Reacciones Químicas

OZ-277 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar el anillo de trioxolano, afectando su actividad antimalárica.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula, alterando potencialmente sus propiedades farmacológicas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

OZ-277 forma parte de una clase de peróxidos sintéticos, que incluye compuestos como OZ-439 y derivados de la artemisinina como la artesunato y la dihidroartemisinina . En comparación con estos compuestos, OZ-277 ofrece ventajas únicas en términos de estabilidad y biodisponibilidad oral. su desarrollo se detuvo antes de los ensayos clínicos de fase 3 debido a problemas de estabilidad en sangre . A pesar de esto, su alta potencia y su mecanismo de acción único lo convierten en un compuesto valioso para futuras investigaciones y posibles aplicaciones terapéuticas.

Compuestos similares incluyen:

OZ-439: Otro peróxido sintético con potente actividad antimalárica.

Artesunato: Un derivado semisintético de la artemisinina con acción rápida contra la malaria.

Dihidroartemisinina: Un derivado más estable y potente de la artemisinina utilizado en terapias combinadas.

Propiedades

InChI |

InChI=1S/C22H36N2O4/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15/h14-18H,3-13,23H2,1-2H3,(H,24,25) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYZBLXGCYNIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50985095 | |

| Record name | Arterolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664338-39-0 | |

| Record name | Arterolane [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664338390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arterolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50985095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARTEROLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1TN351VB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Arterolane?

A1: this compound is a synthetic trioxolane antimalarial drug that acts by disrupting redox homeostasis in malaria parasites. [] It undergoes reductive activation, likely by ferrous heme released during parasite hemoglobin digestion, leading to the generation of radical species. [] These radicals alkylate vital parasite proteins, including those involved in haemoglobin digestion [], and can also convert heme to hematin. []

Q2: What are the downstream effects of this compound treatment on Plasmodium falciparum?

A2: this compound treatment leads to several downstream effects in P. falciparum, including: * Rapid depletion of short haemoglobin-derived peptides. []* Subsequent alterations in lipid and nucleotide metabolism. []* Accumulation of longer haemoglobin-derived peptides. []* Increased abundance and activity of haemoglobin-digesting proteases. []* Enrichment of parasite proteins involved in translation and the ubiquitin-proteasome system, suggesting a stress response. []

Q3: What is the molecular formula and weight of this compound Maleate?

A3: The molecular formula of this compound Maleate is C15H23NO6 · C4H4O4. The molecular weight is 425.4 g/mol.

Q4: Has this compound's stability been evaluated under various stress conditions?

A4: Yes, this compound Maleate and its pharmaceutical formulations have been subjected to various stress conditions to assess stability. Studies have evaluated its degradation under acidic, alkaline, oxidative, photolytic, humidity, and thermal conditions. [, , ]

Q5: How does the structure of this compound contribute to its antimalarial activity?

A5: The 1,2,4-trioxolane ring of this compound is crucial for its antimalarial activity. Analogues with modifications to the cyclohexane substituents showed little effect on in vitro potency, but basic functional groups were essential for in vivo efficacy in mice. [] Studies on regioisomeric analogues highlighted the importance of the trans-3″ substitution pattern for optimal ferrous iron reactivity and antiparasitic activity. []

Q6: How do structural changes to this compound affect its pharmacokinetic properties?

A6: Structural modifications have a significant impact on this compound's pharmacokinetic properties. For example, primary and secondary amino ozonides, which tend to have higher pKa and lower logD7.4 values, exhibited higher metabolic stability compared to tertiary amino ozonides. [] The addition of polar functional groups to primary amino ozonides decreased in vivo antimalarial efficacy, while similar additions to secondary amino ozonides had variable effects on metabolic stability and efficacy. []

Q7: What formulation strategies have been explored to improve the delivery of this compound?

A7: Researchers have explored nanoparticle formulations of this compound Maleate using polymers like ethylcellulose and Eudragit RS 100 and RL 100 to potentially enhance its delivery and address drawbacks like drug resistance and poor absorption. []

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound exhibits rapid absorption after oral administration, reaching peak plasma concentrations within 2-3 hours. [] It displays a secondary peak around 5 hours post-dose, followed by a decline with a half-life of approximately 2-4 hours. [] this compound demonstrates time-invariant pharmacokinetics after repeated daily dosing. []

Q9: Have there been any studies on the pharmacokinetic/pharmacodynamic relationship of this compound?

A9: Yes, a phase II trial investigating the pharmacokinetics and pharmacodynamics of this compound Maleate in adult patients with P. falciparum malaria linked the area under the curve (AUC0–8h on day 0/day 6) to pharmacodynamic indices such as parasite clearance times and recrudescence. []

Q10: What is the in vitro activity of this compound against Plasmodium falciparum?

A10: this compound exhibits potent in vitro activity against both chloroquine-resistant and chloroquine-sensitive strains of P. falciparum. [, ] Its activity is dependent on active haemoglobin degradation within the parasite. []

Q11: What is the in vivo efficacy of this compound against malaria?

A11: this compound has demonstrated promising in vivo efficacy in preclinical models and clinical trials. In a murine malaria model, some trans-3″ analogues, including 12i, outperformed this compound itself, achieving cures after a single oral dose. [] Clinical trials have shown that this compound, administered at daily doses of 100 mg and 200 mg, is a rapidly acting, effective, and safe antimalarial drug, potentially offering an alternative to artemisinin derivatives in combination therapies. []

Q12: What analytical techniques are used to quantify this compound?

A12: Several analytical methods have been developed and validated for the quantification of this compound Maleate, primarily using high-performance liquid chromatography (HPLC). These methods often involve reversed-phase chromatography with UV detection. [, , , , , , , ] Additionally, a headspace gas chromatographic method has been developed and validated for determining residual solvents in this compound Maleate bulk drug. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(7-butyl-5H-pyrrolo[2,3-b]pyrazin-6-yl)phenol](/img/structure/B1665715.png)